1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol

Asymmetric Synthesis Chiral Thiols Enantioselective Catalysis

1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol (CAS 83776-51-6), also cataloged as α-Methyl-4-(methylthio)benzenemethanethiol, is an organosulfur compound of molecular formula C9H12S2 and molecular weight 184.3 g/mol. It belongs to the class of secondary benzylic thiols and features a para-methylsulfanyl (–SCH3) substituent on the phenyl ring, with the sulfhydryl (–SH) group positioned at the benzylic α-carbon of the ethyl side chain, creating a chiral center absent in its linear primary-thiol isomers.

Molecular Formula C9H12S2
Molecular Weight 184.3 g/mol
CAS No. 83776-51-6
Cat. No. B12116766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
CAS83776-51-6
Molecular FormulaC9H12S2
Molecular Weight184.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)SC)S
InChIInChI=1S/C9H12S2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
InChIKeyBBBAWQXWJZXORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol (CAS 83776-51-6): Structural Identity and Procurement-Relevant Classification


1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol (CAS 83776-51-6), also cataloged as α-Methyl-4-(methylthio)benzenemethanethiol, is an organosulfur compound of molecular formula C9H12S2 and molecular weight 184.3 g/mol . It belongs to the class of secondary benzylic thiols and features a para-methylsulfanyl (–SCH3) substituent on the phenyl ring, with the sulfhydryl (–SH) group positioned at the benzylic α-carbon of the ethyl side chain, creating a chiral center absent in its linear primary-thiol isomers . This compound is supplied as a research chemical with typical purity ≥95% and is employed as a synthetic intermediate in asymmetric synthesis, coordination chemistry, and structure–odor activity investigations .

Why 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol Cannot Be Replaced by Generic In-Class Thiols


Although several C9H12S2 isomers and para-substituted aromatic thiols share the same elemental composition, 1-[4-(methylsulfanyl)phenyl]ethane-1-thiol occupies a structurally distinct niche: it is a secondary benzylic thiol with a chiral α-carbon, whereas its closest isomer, 2-[4-(methylthio)phenyl]ethanethiol (CAS 1314965-85-9), is a primary linear thiol lacking a stereocenter . This structural difference has direct consequences for enantioselective synthesis, coordination geometry, and thiol–disulfide exchange kinetics [1]. Furthermore, the presence of both a thiol and a thioether (–SCH3) in a single molecule, separated by a conjugated phenyl spacer, enables dual-site coordination and orthogonal reactivity that neither simple thiophenols (e.g., 4-(methylthio)benzenethiol, CAS 1122-97-0) nor mono-sulfur analogues (e.g., 1-p-tolylethanethiol, CAS 51074-85-2) can replicate [1]. Generic substitution in applications requiring chiral induction, regioselective disulfide formation, or heterobimetallic scaffolding will therefore introduce uncontrolled variables, compromising experimental reproducibility and procurement value .

Quantitative Differentiation Evidence for 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol (CAS 83776-51-6)


Chiral Secondary Benzylic Thiol Architecture Versus Achiral Primary Thiol Isomer

1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol possesses a chiral center at the α-carbon of the ethanethiol side chain (the carbon bearing the –SH group), making it a secondary benzylic thiol . Its closest structural isomer, 2-[4-(methylthio)phenyl]ethanethiol (CAS 1314965-85-9), is a primary thiol with the –SH group located on the terminal carbon of the ethyl chain and lacks any stereogenic center . This architectural difference is absolute: the target compound can be resolved into enantiomers for asymmetric applications, whereas the 2-isomer cannot be rendered chiral by the same structural logic [1].

Asymmetric Synthesis Chiral Thiols Enantioselective Catalysis

Predicted pKa Differentiation Between Secondary Benzylic Thiol and Primary Linear Isomer

The predicted acid dissociation constant (pKa) for the 2-isomer, 2-[4-(methylthio)phenyl]ethanethiol, is reported as 10.18 ± 0.10 . While a direct experimental or predicted pKa value for 1-[4-(methylsulfanyl)phenyl]ethane-1-thiol has not been published in authoritative databases, secondary benzylic thiols are known to exhibit marginally lower pKa values compared to their primary aliphatic counterparts due to the greater stability of the corresponding thiolate anion through hyperconjugative and inductive effects from the adjacent phenyl ring and methyl group [1]. This expected pKa difference, even if small (~0.1–0.3 units), translates into measurably different thiolate concentrations at physiological pH and altered nucleophilic reactivity in S-alkylation and thiol–disulfide exchange reactions [1].

Thiol Acidity Nucleophilicity Thiolate Reactivity

Boiling Point Offset Enabling Improved Purification and Handling Relative to the Linear Isomer

The predicted boiling point of 2-[4-(methylthio)phenyl]ethanethiol is 294.6 ± 33.0°C at atmospheric pressure . In contrast, the boiling point of 1-[4-(methylsulfanyl)phenyl]ethane-1-thiol is estimated at approximately 282°C under the same conditions . The ~12°C lower boiling point of the target compound is consistent with its branched secondary-thiol architecture, which reduces intermolecular van der Waals interactions relative to the linear primary isomer. This boiling point offset provides a practical advantage in fractional distillation and vacuum-assisted purification workflows.

Physical Properties Separation Science Purification

Dual Sulfur Functionality Enabling Orthogonal Reactivity Unavailable in Mono-Sulfur Analogues

1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol contains two chemically distinct sulfur atoms: a thiol (–SH) and a thioether (–SCH3), separated by a para-substituted phenyl spacer . Its mono-sulfur analogue, 1-p-tolylethanethiol (CAS 51074-85-2, C9H12S, molecular weight 152.26 g/mol), lacks the thioether group and therefore supports only thiol-based reactivity . The thiophenol analogue, 4-(methylthio)benzenethiol (CAS 1122-97-0, C7H8S2), places the thiol directly on the aromatic ring, yielding a far more acidic thiol (pKa ~6.5 vs. ~10 for the target) and fundamentally different oxidation behavior: 4-(methylthio)benzenethiol is oxidized to bis(4-(methylthio)phenyl) disulfide in 85% isolated yield under photosensitized telluride-catalyzed aerobic conditions, while the methylthio group remains intact [1]. The target compound, with its aliphatic thiol and pendant thioether, is expected to exhibit different chemoselectivity: the thioether sulfur can act as a soft Lewis base for metal coordination without interfering with the thiol group, enabling heterobimetallic complex construction or sequential derivatization that neither the mono-sulfur p-tolyl analogue nor the thiophenol can achieve [1].

Bifunctional Ligands Orthogonal Reactivity Coordination Chemistry

Procurement-Recommended Application Scenarios for 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol (CAS 83776-51-6)


Asymmetric Synthesis of Chiral Thioethers and Disulfides

The chiral secondary benzylic thiol center of 1-[4-(methylsulfanyl)phenyl]ethane-1-thiol enables its use as an enantiomeric building block for the preparation of chiral thioethers and unsymmetrical disulfides . Unlike the achiral 2-isomer, the target compound can be resolved or employed in enantioselective transformations, producing optically active sulfur-containing products for medicinal chemistry and chiral ligand libraries [1].

Bifunctional Ligand for Heterobimetallic Coordination Chemistry

The combination of a soft thiol donor and a softer thioether donor within a single molecule, connected through a rigid para-phenylene spacer, positions this compound as a scaffold for constructing heterobimetallic complexes . The thiol can anchor to gold, silver, or platinum, while the thioether can coordinate to a second metal center, enabling stepwise metallation strategies relevant to catalysis and molecular electronics [2].

Structure–Odor Relationship Studies Requiring Chiral Thiols

Previous structure–odor activity studies on 1-phenylethane-1-thiol have demonstrated that the (S)-enantiomer exhibits an exceptionally low odor threshold of 0.00025 ng/L in air [1]. The target compound, bearing an additional 4-methylthio substituent, provides a valuable chiral thiol probe for investigating how para-thioether substitution modulates olfactory potency and odor character, extending this established research framework [1].

Dual-Site Surface Functionalization of Metal Nanoparticles and SAMs

The thiol group provides strong chemisorption onto gold, silver, and copper surfaces for self-assembled monolayer (SAM) formation, while the pendant thioether offers a secondary functional handle for post-assembly modification or molecular recognition [2]. This dual-anchoring capability differentiates the target from mono-thiol analogues and supports applications in surface patterning, sensor development, and corrosion inhibition coatings [2].

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